molecular formula C11H18NO4- B14040488 (R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate

(R)-1-tert-butyl 2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B14040488
M. Wt: 228.26 g/mol
InChI Key: YQXRKJHVAUKXRN-LLVKDONJSA-M
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Description

1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- is a chemical compound with the molecular formula C11H17NO5 and a molecular weight of 243.2564 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring substituted with carboxylic acid and ester groups. It is often used in various chemical and pharmaceutical applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- typically involves the esterification of 1,2-pyrrolidinedicarboxylic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Pyrrolidinedicarboxylic acid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes and receptors in biological systems. The pyrrolidine ring structure also contributes to its binding affinity and specificity .

Properties

Molecular Formula

C11H18NO4-

Molecular Weight

228.26 g/mol

IUPAC Name

(2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7-5-6-11(12,4)8(13)14/h5-7H2,1-4H3,(H,13,14)/p-1/t11-/m1/s1

InChI Key

YQXRKJHVAUKXRN-LLVKDONJSA-M

Isomeric SMILES

C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Canonical SMILES

CC1(CCCN1C(=O)OC(C)(C)C)C(=O)[O-]

Origin of Product

United States

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